molecular formula C18H21F2N3O2 B2933292 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049463-54-8

2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No. B2933292
CAS RN: 1049463-54-8
M. Wt: 349.382
InChI Key: FGBXWZUUVZQZNK-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been the focus of scientific research due to its potential applications in cancer therapy.

Scientific Research Applications

Synthesis and Characterization

A significant aspect of the scientific research involving 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide and related compounds focuses on their synthesis and characterization. For instance, the electrochemical fluorination of nitrogen-containing carboxylic acids, including derivatives with morpholino groups, has been explored to yield key precursors for soft-type fluorochemicals, highlighting the process's utility in creating complex fluorinated structures (Abe et al., 1992). Similarly, the synthesis of novel dihydropyrimidinone derivatives containing morpholine moiety through a one-pot Biginelli reaction demonstrates the compound's role in facilitating the creation of potentially bioactive molecules (Bhat et al., 2018).

Anticonvulsant Activity

Research has also delved into the anticonvulsant properties of enaminones derived from morpholine and related compounds. A study by Edafiogho et al. (1992) synthesized a series of novel enaminones, evaluating their anticonvulsant activity in various models, and found several compounds exhibiting potent activity with minimal neurotoxicity, underscoring the therapeutic potential of such derivatives (Edafiogho et al., 1992).

Fluorinating Agents

In another study, secondary amine adducts with pentafluoropropene, including morpholine derivatives, were investigated as new selective fluorinating agents. These compounds efficiently replace hydroxyl groups in alcohols with fluorine, showcasing their utility in synthetic fluorination processes (Koroniak et al., 2006).

Metal Organic Frameworks

The solvothermal synthesis of metal-organic frameworks (MOFs) using partially fluorinated links has been explored to study the effect of fluorinated ligands on the structure and properties of MOFs. This research illustrates the compound's relevance in the development of new materials with potential applications in gas storage, separation, and catalysis (Pachfule et al., 2011).

Corrosion Inhibition

The effectiveness of benzimidazole derivatives, including morpholine-based compounds, as corrosion inhibitors for steel in acidic environments, has been demonstrated through electrochemical, thermodynamic, and quantum chemical studies. This research highlights the compound's potential in protecting industrial materials from corrosive damage (Yadav et al., 2016).

properties

IUPAC Name

2,4-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)14-5-4-13(19)11-15(14)20/h2-6,11,17H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBXWZUUVZQZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

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